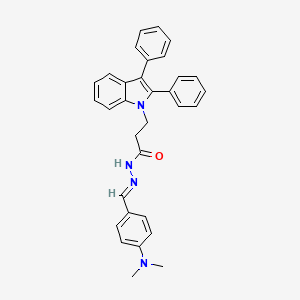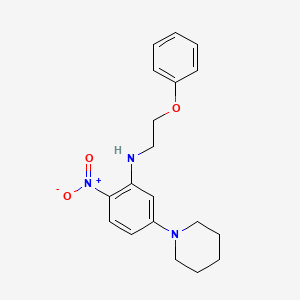
(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-环十二烷基-3-(4-甲氧基苯基)丙-2-烯酰胺是一种有机化合物,其特征在于一个环十二烷基与一个酰胺键相连,该酰胺键通过丙-2-烯酰胺链进一步连接到一个 4-甲氧基苯基。
准备方法
合成路线及反应条件
(2E)-N-环十二烷基-3-(4-甲氧基苯基)丙-2-烯酰胺的合成通常涉及以下步骤:
4-甲氧基肉桂酸的形成: 在吡啶和 β-丙氨酸存在下,通过 4-甲氧基苯甲醛与丙二酸反应,然后用盐酸酸化,可以合成这种物质.
转化为酰氯: 然后,使用亚硫酰氯将 4-甲氧基肉桂酸转化为其酰氯.
工业生产方法
用于 (2E)-N-环十二烷基-3-(4-甲氧基苯基)丙-2-烯酰胺的工业生产方法可能涉及使用类似的反应步骤进行大规模合成,但为了更高的产率和纯度进行了优化。这可能包括使用连续流动反应器和自动化系统以确保一致的生产。
化学反应分析
反应类型
(2E)-N-环十二烷基-3-(4-甲氧基苯基)丙-2-烯酰胺可以进行各种化学反应,包括:
氧化: 甲氧基可以被氧化形成羟基。
还原: 丙-2-烯酰胺链中的双键可以被还原形成饱和酰胺。
取代: 通过亲核取代反应,甲氧基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用钯碳或氢化铝锂进行催化氢化。
取代: 亲核试剂,如氢化钠或有机锂试剂。
主要产物
氧化: 形成 4-羟基苯基衍生物。
还原: 形成饱和酰胺衍生物。
取代: 形成各种取代的苯基衍生物。
科学研究应用
(2E)-N-环十二烷基-3-(4-甲氧基苯基)丙-2-烯酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 由于其独特的结构,在研究酶相互作用和蛋白质结合方面具有潜在的用途。
医学: 正在研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发具有特定特性的新材料,例如聚合物和涂料。
作用机制
(2E)-N-环十二烷基-3-(4-甲氧基苯基)丙-2-烯酰胺的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物的结构使其能够与这些靶标上的特定部位结合,从而可能抑制或激活其功能。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
(2E)-3-(4-甲氧基苯基)丙-2-烯酰胺: 缺少环十二烷基,使其疏水性降低。
N-环十二烷基-3-苯基丙-2-烯酰胺: 缺少甲氧基,影响其电子性质。
(2E)-N-环十二烷基-3-(4-羟基苯基)丙-2-烯酰胺: 包含一个羟基而不是甲氧基,改变了其反应性。
独特性
(2E)-N-环十二烷基-3-(4-甲氧基苯基)丙-2-烯酰胺的独特之处在于其环十二烷基和甲氧基苯基的组合,赋予了其特定的疏水性和电子性质。这些特性使其在需要与生物靶标或具有独特特性的材料进行特定相互作用的应用中特别有用。
属性
分子式 |
C22H33NO2 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
(E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H33NO2/c1-25-21-16-13-19(14-17-21)15-18-22(24)23-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-18,20H,2-12H2,1H3,(H,23,24)/b18-15+ |
InChI 键 |
FXNDINFHOGXOMY-OBGWFSINSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCCCCCC2 |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11696665.png)
![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)
![2-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11696671.png)
![(2Z,5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11696681.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11696687.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B11696700.png)
![Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate](/img/structure/B11696714.png)
![butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11696715.png)


![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B11696731.png)

